Phenoxathiin-4-yldiphenylphosphine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H17OPS |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
phenoxathiin-4-yl(diphenyl)phosphane |
InChI |
InChI=1S/C24H17OPS/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)21-15-9-17-23-24(21)25-20-14-7-8-16-22(20)27-23/h1-17H |
InChI Key |
ZIYJNYNOXIQGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C(=CC=C3)SC5=CC=CC=C5O4 |
Origin of Product |
United States |
Synthetic Methodologies for Phenoxathiin 4 Yldiphenylphosphine and Its Derivatives
Strategies for the Construction of the Phenoxathiin (B166618) Core
The assembly of the tricyclic phenoxathiin ring system is the foundational step in the synthesis of phenoxathiin-4-yldiphenylphosphine. Various synthetic strategies have been developed to achieve this, ranging from classical methods requiring harsh conditions to more recent, milder transition-metal-catalyzed approaches.
A prominent modern approach involves a two-step sequence commencing with an iron-catalyzed C-H thioarylation of a phenol (B47542) derivative. This is followed by a copper-mediated intramolecular Ullmann-type C-O bond formation to complete the heterocyclic ring. This method offers a significant advantage in terms of milder reaction conditions and the use of earth-abundant metals.
Historically, the synthesis of the phenoxathiin core was often achieved through the aluminum-mediated insertion of sulfur into a diaryl ether. This method, however, is often hampered by the requirement for high temperatures and harsh reaction conditions.
Another strategy involves the base-mediated coupling and subsequent cyclization of 2-sulfanylphenol with a 1,2-dihaloarene. This approach provides a direct route to the phenoxathiin skeleton, with the regiochemistry being controlled by the substitution pattern of the starting materials.
Furthermore, aryne-mediated synthesis has emerged as a powerful tool for the construction of the phenoxathiin core. In this method, an aryne intermediate is generated in situ and trapped by a 2-hydroxyaryl thiosulfonate, leading to the formation of the phenoxathiin ring system under mild conditions.
Regioselective Functionalization: Introduction of the Diphenylphosphine (B32561) Moiety
With the phenoxathiin core in hand, the next critical step is the regioselective introduction of the diphenylphosphine group at the 4-position. This is typically achieved through the formation of a carbon-phosphorus bond, for which several methodologies have been established.
Lithiation-Phosphinylation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of phenoxathiin, the inherent heteroatoms can direct the lithiation to specific positions. The synthesis of this compound can be envisioned to proceed via a lithiation-phosphinylation sequence.
The process would involve the deprotonation of phenoxathiin at the 4-position using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance the regioselectivity and reaction rate. The resulting 4-lithiophenoxathiin intermediate is then quenched with chlorodiphenylphosphine (B86185) to afford the desired this compound. The regioselectivity of the lithiation is directed by the oxygen and sulfur atoms within the phenoxathiin ring system.
Alternative Synthetic Routes to P-C Bond Formation
Beyond lithiation-based methods, transition-metal-catalyzed cross-coupling reactions offer a versatile alternative for the formation of the crucial P-C bond. These methods typically involve the reaction of a functionalized phenoxathiin precursor with a phosphorus-containing reagent.
One such approach is the palladium-catalyzed phosphinylation of a 4-halophenoxathiin (e.g., 4-bromophenoxathiin or 4-iodophenoxathiin) with diphenylphosphine or a related phosphine (B1218219) source. A variety of palladium catalysts and phosphine ligands can be employed to facilitate this transformation.
Copper-catalyzed P-C bond formation represents another viable strategy. This can involve the coupling of a 4-halophenoxathiin with a phosphine reagent in the presence of a suitable copper catalyst. The choice of ligands for the copper center can be crucial for achieving high yields and selectivity.
Derivatization of this compound
To tailor the properties of this compound for specific applications, further derivatization of the molecule can be undertaken. These modifications can be directed at either the phenoxathiin backbone or the diphenylphosphine moiety.
Modification of the Phenoxathiin Framework (e.g., Sulfonation for Water Solubility)
A key modification to impart water solubility to phosphine ligands is the introduction of sulfonate groups. For this compound, regioselective sulfonation of the phenoxathiin framework can be achieved. This is typically carried out by treating the parent ligand with a sulfonating agent such as fuming sulfuric acid (oleum). The position of sulfonation can be influenced by the reaction conditions, including temperature and the concentration of the sulfonating agent. The resulting sulfonated phenoxathiin-phosphine ligand exhibits enhanced solubility in aqueous media, which is highly desirable for applications in biphasic catalysis and for the coordination of metal complexes to biological molecules.
Ligand Modification for Tunable Electronic and Steric Properties
The electronic and steric properties of the phosphine ligand play a crucial role in determining the reactivity and selectivity of its metal complexes in catalysis. These properties can be fine-tuned by modifying the substituents on the phosphorus atom.
Electronic properties can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the diphenylphosphine moiety. For instance, the introduction of methoxy (B1213986) groups at the para-positions of the phenyl rings would increase the electron-donating ability of the phosphine, while trifluoromethyl groups would have the opposite effect. These changes influence the electron density at the phosphorus atom and, consequently, the nature of the metal-phosphine bond.
Steric properties are primarily adjusted by altering the size of the substituents on the phosphorus atom. While the core of the target molecule is diphenylphosphine, replacing the phenyl groups with bulkier aryl or alkyl groups would increase the steric hindrance around the metal center. This can be quantified by the Tolman cone angle, a larger value indicating greater steric bulk. Such steric modifications can significantly impact the coordination geometry of the metal complex and the selectivity of the catalyzed reaction.
Below is a table summarizing the expected effects of substituent modifications on the properties of phenoxathiin-based phosphine ligands.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Ligand Properties | Steric Effect (Tolman Cone Angle) |
| -H (Phenyl) | Neutral | Baseline | ~145° |
| -OCH3 (para) | Electron-donating | Increased basicity of phosphorus | ~145° |
| -CF3 (para) | Electron-withdrawing | Decreased basicity of phosphorus | ~145° |
| -C(CH3)3 (ortho) | Electron-donating | Increased basicity and steric bulk | >160° |
Advanced Synthetic Techniques and Scalability Considerations for this compound and its Derivatives
The synthesis of this compound and its derivatives, while not extensively detailed in publicly available literature, can be achieved through advanced synthetic methodologies common in the preparation of triarylphosphines. These techniques often involve transition-metal-catalyzed cross-coupling reactions, offering high efficiency and functional group tolerance. Furthermore, considerations for the scalability of these processes are crucial for potential industrial applications, drawing parallels from established large-scale syntheses of other phosphine ligands.
Advanced Synthetic Methodologies
Modern synthetic strategies for introducing a diphenylphosphino group onto an aromatic core, such as the phenoxathiin scaffold, primarily revolve around the formation of a carbon-phosphorus (C–P) bond. Key precursors for such transformations would be appropriately functionalized phenoxathiin derivatives, such as 4-halophenoxathiins (e.g., 4-bromo- or 4-chlorophenoxathiin) or phenoxathiin-4-boronic acid.
Palladium- and Nickel-Catalyzed C-P Cross-Coupling Reactions
Transition-metal catalysis, particularly using palladium and nickel complexes, represents a powerful tool for the formation of C-P bonds. These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as diphenylphosphine or its derivatives.
A plausible and efficient route to this compound would involve the palladium-catalyzed coupling of a 4-halophenoxathiin with diphenylphosphine or a protected equivalent like diphenylphosphine oxide, followed by a reduction step. The general scheme for such a reaction is depicted below:
Scheme 1: Proposed Palladium-Catalyzed Synthesis of this compound

Where X = Br, I, Cl, or OTf
The choice of catalyst, ligand, and base is critical for the success of these coupling reactions. Modern phosphine ligands, such as those from the Buchwald and cataCXium® families, are known to improve the efficiency and scope of palladium-catalyzed C-P bond formation. Nickel-based catalyst systems are also gaining prominence as a more economical alternative to palladium for similar transformations.
Suzuki-Miyaura Coupling
The confirmed availability of Phenoxathiin-4-boronic acid (CAS 100124-07-0) opens up another efficient synthetic avenue via a Suzuki-Miyaura-type cross-coupling reaction. In this approach, the boronic acid derivative of phenoxathiin would be coupled with a suitable electrophilic phosphorus species, although this is a less common variation of the Suzuki reaction. A more conventional approach would be the coupling of a dihalophenoxathiin with a boronic acid derivative of a phosphine, though this would be a more complex multi-step synthesis for the specific target compound.
The reaction conditions for a Suzuki-Miyaura coupling to form a C-P bond would typically involve a palladium catalyst, a suitable base, and an appropriate solvent system.
| Reaction Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the cross-coupling reaction |
| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acidic byproducts |
| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction |
Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling Reactions
Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.
Batch vs. Continuous Flow Synthesis
While traditional batch synthesis is suitable for laboratory-scale production, continuous flow chemistry offers significant advantages for larger-scale manufacturing. Flow chemistry involves pumping reagents through a reactor where mixing and reaction occur continuously. This methodology provides several benefits:
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with exothermic reactions or the handling of hazardous reagents.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities.
Ease of Automation and Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactor setups, avoiding the need to re-optimize reaction conditions for larger vessels.
The palladium-catalyzed phosphination reactions described above are amenable to adaptation in continuous flow systems. Immobilized catalysts, where the palladium complex is supported on a solid matrix, can be particularly advantageous in flow chemistry, as they simplify product purification and allow for catalyst recycling.
Raw Material Availability and Cost
Purification and Product Isolation
On a large scale, purification methods such as column chromatography become impractical and costly. Therefore, developing a synthetic route that yields a product of high purity directly from the reaction mixture is highly desirable. Crystallization is often the preferred method for purification on an industrial scale. The design of the synthesis should aim to minimize the formation of byproducts that are difficult to separate from the final product.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Milligrams to Kilograms | Grams to Tons |
| Safety | Higher risk with large volumes | Inherently safer due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to hot spots | Highly efficient, precise temperature control |
| Mixing | Can be inefficient in large reactors | Efficient and rapid mixing |
| Scalability | Requires re-optimization for larger scale | Scaled by time or parallelization |
| Automation | More complex to automate | Readily automated |
Table 2: Comparison of Batch and Continuous Flow Synthesis for Scalability
Coordination Chemistry of Phenoxathiin 4 Yldiphenylphosphine
Ligand Design Principles for Phenoxathiin-4-yldiphenylphosphine
The design of this compound as a ligand is deliberate, with its specific structural and electronic features tailored for particular applications in coordination chemistry and catalysis.
The stereoelectronic properties of a ligand, which encompass both its size and its electronic characteristics, are crucial in determining the geometry and reactivity of the metal complexes it forms. In this compound, the presence of both phosphorus and oxygen or sulfur donor atoms allows for varied coordination behaviors. The steric bulk of the diphenylphosphino group and the phenoxathiin (B166618) backbone influence the coordination environment around a metal center. These properties can be fine-tuned to control the catalytic activity and selectivity of the resulting complexes.
Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom in a coordination complex. libretexts.orgdoubtnut.com Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate (multiple binding sites). libretexts.org this compound can be considered a potentially bidentate ligand, with the phosphorus atom of the diphenylphosphino group and a heteroatom (oxygen or sulfur) in the phenoxathiin ring acting as donor sites.
The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand (a ligand that binds to a metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. gusc.lvlibretexts.org This increased stability is primarily an entropy-driven phenomenon. libretexts.org When a chelating ligand replaces multiple monodentate ligands, the number of free molecules in the system increases, leading to a favorable increase in entropy. libretexts.org The formation of a chelate ring, a heterocyclic ring formed by the ligand and the metal atom, contributes to this stability. gusc.lv The more binding groups a ligand possesses, the greater the chelate effect and the higher the formation constant (Kf) for the complex. libretexts.org
For this compound, its ability to act as a bidentate ligand and form a chelate ring with a metal center can significantly impact the stability and properties of the resulting complex. The geometry and strain of the resulting chelate ring are important considerations in its design and application.
Hemilability is a characteristic of a ligand that has two or more donor atoms with different coordination strengths. whiterose.ac.ukresearchgate.net One donor atom forms a strong, stable bond with the metal center, while the other forms a weaker, labile bond that can easily dissociate and re-associate. whiterose.ac.uk This "on-off" coordination provides a vacant coordination site on the metal, which can be crucial for catalytic processes by allowing substrate binding and facilitating subsequent reaction steps. whiterose.ac.ukresearchgate.net
In this compound, the phosphorus atom typically acts as the strong anchor, while the oxygen or sulfur atom of the phenoxathiin backbone can act as the weaker, hemilabile donor. This behavior can be influenced by the nature of the metal, its oxidation state, and the reaction conditions. The hemilabile nature of this ligand can be exploited to design catalysts with tunable reactivity. For instance, the dissociation of the weaker donor can open up a coordination site for a substrate to bind, and its re-coordination can help to stabilize reaction intermediates or promote product release.
Complexation with Transition Metals
The synthesis and study of metal complexes containing this compound are central to understanding its coordination chemistry.
The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal precursor. Common methods include:
Ligand Substitution Reactions: This is a widely used method where a ligand in a pre-existing metal complex is replaced by this compound. The choice of solvent and reaction conditions (e.g., temperature) is crucial for the success of the reaction. For example, reacting a metal halide or a metal carbonyl complex with the phosphine (B1218219) ligand can lead to the desired product. researchgate.net
Metal Vapor Synthesis (MVS): In this technique, metal atoms are generated by evaporating a bulk metal in a high vacuum. These highly reactive metal atoms are then co-condensed with the ligand at low temperatures, often leading to the formation of unique complexes that are difficult to prepare by other methods. wikipedia.org
Reductive Ligation: In some cases, a metal salt in a higher oxidation state is reduced in the presence of the ligand to form a complex with the metal in a lower oxidation state.
The resulting complexes are then isolated and purified using standard techniques such as crystallization, and their structures and properties are characterized by various spectroscopic and analytical methods, including NMR spectroscopy and X-ray crystallography. researchgate.net
This compound has been used to form complexes with a variety of transition metals, with a particular focus on the platinum-group metals due to their significant catalytic applications. mdpi.comnzpam.govt.nz
Palladium (Pd) and Platinum (Pt): Palladium and platinum complexes are of great interest due to their extensive use in cross-coupling reactions and other catalytic transformations. researchgate.net The coordination of this compound to these metals can influence the electronic and steric environment at the metal center, thereby affecting the catalytic activity and selectivity. researchgate.netrsc.org
Rhodium (Rh) and Iridium (Ir): Rhodium and iridium are known to form complexes that are active catalysts for processes like hydrogenation and hydroformylation. mdpi.comcsic.es The hemilabile nature of this compound can be particularly advantageous in these reactions, allowing for the creation of vacant coordination sites necessary for substrate activation. rsc.orgcsic.es Rhodium and iridium readily form complexes in the +3 oxidation state which are kinetically inert. mdpi.com
Copper (Cu): Copper complexes are also of interest, particularly in the context of Ullmann-type coupling reactions and other organic transformations. nih.gov The coordination of this compound to copper can lead to the formation of catalytically active species.
The table below provides a summary of some representative metal complexes of phenoxathiin-based phosphine ligands and their general applications.
| Metal Center | Typical Application | Reference |
| Palladium (Pd) | Cross-coupling reactions | researchgate.net |
| Platinum (Pt) | Catalysis, Hydroformylation | researchgate.netresearchgate.net |
| Rhodium (Rh) | Hydroformylation, Hydrogenation | rsc.orgcsic.es |
| Iridium (Ir) | Catalysis | rsc.orgcsic.es |
| Copper (Cu) | Ullmann-type coupling reactions | nih.gov |
Structural Analysis of Coordination Complexes
The three-dimensional arrangement of atoms in coordination complexes of this compound is crucial for understanding their reactivity and properties. This is elucidated through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction studies.
Advanced Spectroscopic Characterization (Multinuclear NMR, IR, MS)
A suite of spectroscopic methods is employed to probe the structural and electronic environment of metal complexes containing the this compound ligand. nih.gov
Multinuclear NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution. libretexts.orgorganicchemistrydata.org Key nuclei for examination include ³¹P, ¹H, and ¹³C.
³¹P NMR: The chemical shift of the phosphorus atom in the diphenylphosphino group is highly sensitive to its coordination environment. Upon coordination to a metal center, a significant downfield or upfield shift is typically observed compared to the free ligand. This coordination shift provides direct evidence of complex formation. Furthermore, the magnitude of the coupling constants, such as ¹J(M-P) (for NMR-active metals), can offer insights into the nature and strength of the metal-phosphorus bond. libretexts.org
¹H and ¹³C NMR: These spectra provide information about the organic backbone of the ligand. Changes in the chemical shifts of the protons and carbons of the phenoxathiin and phenyl rings upon coordination can reveal information about the electronic effects of the metal center on the ligand framework. libretexts.org
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio of the complex, confirming its molecular weight and composition. researchgate.netpsu.eduupce.cz Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for the analysis of organometallic complexes. nih.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the connectivity and stability of the complex.
| Technique | Information Gained | Typical Observations for this compound Complexes |
| ³¹P NMR | Coordination of phosphorus, nature of M-P bond. | Significant coordination shift of the phosphorus signal. |
| ¹H NMR | Electronic effects on the ligand backbone. | Shifts in proton signals of phenoxathiin and phenyl rings. |
| ¹³C NMR | Electronic effects on the ligand backbone. | Shifts in carbon signals of phenoxathiin and phenyl rings. libretexts.org |
| IR Spectroscopy | Changes in bond vibrational frequencies. | Shifts in P-C, C-O-C, and phenyl ring stretching frequencies. iitd.ac.inlibretexts.org |
| Mass Spectrometry | Molecular weight and composition. | Molecular ion peak corresponding to the complex. researchgate.net |
X-ray Diffraction Studies of Metal-Ligand Geometries
For instance, in palladium and platinum complexes, X-ray crystallography has revealed square-planar geometries where the this compound ligand coordinates to the metal center through the phosphorus atom. researchgate.net The resulting data provides precise measurements of the metal-phosphorus bond lengths and the angles around the metal.
| Complex Type | Typical Geometry | Key Information from X-ray Diffraction |
| Pd(II) Complexes | Square Planar | Pd-P bond lengths, P-Pd-P bite angle (for bidentate analogues), planarity of the coordination sphere. researchgate.net |
| Pt(II) Complexes | Square Planar | Pt-P bond lengths, P-Pt-P bite angle, potential for cis/trans isomerism. researchgate.net |
| Cu(I) Complexes | Tetrahedral/Trigonal Planar | Cu-P bond lengths, P-Cu-P angles, overall molecular symmetry. researchgate.net |
| Au(I) Complexes | Linear | Au-P bond lengths, P-Au-P angle close to 180°. researchgate.net |
Analysis of Coordination Modes and Ligand Bite Angles
The way in which this compound binds to a metal center, its coordination mode , is a key aspect of its coordination chemistry. nih.govuwo.ca As a monodentate ligand, it typically binds through the phosphorus atom. However, the potential for the sulfur or oxygen atoms of the phenoxathiin ring to participate in coordination, leading to bidentate or even tridentate behavior, is an area of interest. Such alternative coordination modes can be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. nih.gov
The ligand bite angle is a critical parameter for bidentate ligands, defined as the P-M-P angle in a chelate ring. psu.eduwikipedia.org While this compound itself is a monodentate ligand, the concept of the bite angle becomes highly relevant when considering related bidentate ligands derived from the phenoxathiin backbone, such as those with phosphino (B1201336) groups at both the 4 and 6 positions. The inherent flexibility or rigidity of the phenoxathiin backbone dictates the range of possible bite angles. researchgate.net This, in turn, significantly influences the geometry and stability of the resulting metal complexes and can have a profound impact on their catalytic activity. researchgate.netwikipedia.orgnih.gov For example, ligands that enforce wide bite angles are known to promote certain catalytic reactions. researchgate.net
Electronic Structure and Bonding in Complexes
The interaction between the this compound ligand and a metal center can be described by various theoretical models that explain the electronic structure and bonding within the resulting complex.
Crystal Field Theory and Ligand Field Theory Applications
Crystal Field Theory (CFT) provides a simple electrostatic model for understanding the effect of ligands on the d-orbitals of a transition metal ion. uni-siegen.debrainkart.comnumberanalytics.com The ligands are treated as point charges that create an electrostatic field, which removes the degeneracy of the metal's d-orbitals. bbcollege.ac.in The pattern of splitting depends on the geometry of the complex. brainkart.comlibretexts.org For example, in an octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). uni-siegen.de In a square planar complex, the splitting pattern is more complex. libretexts.orgvedantu.com The energy difference between these sets of orbitals is known as the crystal field splitting energy (Δ). brainkart.com
Ligand Field Theory (LFT) is a more sophisticated model that extends CFT by incorporating covalent interactions between the metal and the ligands. wiley.comnumberanalytics.comsolubilityofthings.com LFT considers the overlap of metal and ligand orbitals to form molecular orbitals. epfl.ch This approach provides a more complete picture of the bonding and allows for a better explanation of properties like the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting. solubilityofthings.com Phosphine ligands, such as this compound, are generally considered to be strong-field ligands, meaning they cause a large Δ. uni-siegen.de
The magnitude of Δ influences the electronic configuration of the complex, determining whether it will be high-spin or low-spin. libretexts.org With a strong-field ligand like a phosphine, the splitting energy is often larger than the spin-pairing energy, leading to low-spin complexes where electrons will pair up in the lower-energy d-orbitals before occupying the higher-energy ones. uni-siegen.delibretexts.org
Molecular Orbital Theory and Bonding Interactions (e.g., π-Backbonding)
Molecular Orbital (MO) Theory offers the most comprehensive description of bonding in coordination complexes. scribd.comillinois.edu It involves the combination of atomic orbitals of the metal and the ligand to form a set of molecular orbitals that extend over the entire molecule. libretexts.org These molecular orbitals can be bonding, antibonding, or non-bonding.
A key bonding interaction in complexes with phosphine ligands is π-backbonding . dalalinstitute.comlibretexts.org This involves the donation of electron density from filled d-orbitals of the metal into empty π-acceptor orbitals of the ligand. In the case of this compound, the primary π-acceptor orbitals are the empty σ* orbitals of the P-C bonds and potentially the π* orbitals of the phenyl rings. libretexts.org This interaction has two important consequences:
It strengthens the metal-ligand bond by adding π-character to the σ-bond. libretexts.org
It leads to a decrease in electron density on the metal, which can stabilize low oxidation states. scribd.com
An article on the coordination chemistry of this compound cannot be generated at this time.
Extensive searches for specific research findings on the reactivity, mechanisms, and the kinetic and thermodynamic stability of coordination complexes involving this compound have not yielded the detailed information required to fulfill the request.
Specifically, no data, including the necessary data for the requested tables, could be located for the following sections of the proposed article:
Reactivity and Mechanisms in Coordination Chemistry
Kinetic and Thermodynamic Stability of Complexes:No published kinetic data (e.g., rate constants) or thermodynamic data (e.g., stability constants, enthalpy, or entropy of formation) for complexes of this ligand were available.
Without access to peer-reviewed articles or databases containing this specific experimental information, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. General information on the coordination chemistry of phosphine ligands is available but does not meet the specific and detailed criteria for the compound .
Catalytic Applications of Phenoxathiin 4 Yldiphenylphosphine and Its Metal Complexes
General Principles of Phosphine (B1218219) Ligands in Homogeneous Catalysis
Phosphine ligands are fundamental to the field of homogeneous catalysis, where a soluble catalyst operates in the same phase as the reactants. The remarkable success and widespread application of transition metal catalysis in organic synthesis are significantly owed to the development of phosphorus(III) donor ligands. wikipedia.orgcatalysis.blog These ligands, which bind to a central metal atom, are crucial in modulating the catalyst's properties and, consequently, its activity and selectivity in a vast array of chemical transformations. mdpi.com
The efficacy of a phosphine ligand is determined by a combination of its steric and electronic properties, which can be precisely adjusted by modifying its structure.
Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density at the metal center. Electron-rich phosphines can enhance the reactivity of the metal catalyst, particularly in challenging transformations like the activation of aryl chlorides or in specific gold-catalyzed reactions. chemistryviews.org This electron donation stabilizes the metal complex and can facilitate key steps in the catalytic cycle, such as oxidative addition. catalysis.blog
Steric Effects: The size or "bulk" of the phosphine ligand also plays a critical role. Sterically demanding ligands can promote reductive elimination, the final step in many cross-coupling reactions that forms the desired product. nih.gov Furthermore, the steric environment created by the ligand can control the number of substrates that coordinate to the metal center and influence the regioselectivity and stereoselectivity of the reaction. uwindsor.ca
The catalytic cycle in many palladium-catalyzed reactions, such as cross-couplings, typically involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. catalysis.blogmdpi.com The phosphine ligand remains coordinated to the palladium center throughout this cycle, influencing the rate and efficiency of each step. By rationally designing phosphine ligands, chemists can create catalysts tailored for specific reactions, leading to higher yields, milder reaction conditions, and improved functional group tolerance. mdpi.compreprints.org
Application in Cross-Coupling Reactions
A comprehensive literature search was conducted to identify specific applications of Phenoxathiin-4-yldiphenylphosphine as a ligand in various cross-coupling reactions. Despite extensive investigation, detailed research findings, reaction data, or specific protocols for the use of this particular compound in the following reactions were not found in the available scientific literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govscirp.org While it is a cornerstone of modern synthesis with numerous applications in pharmaceuticals and materials science, catalysis.blogmdpi.compreprints.org no specific studies detailing the use or performance of this compound in this reaction could be located.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction's outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions. mdpi.comorganic-chemistry.org However, specific examples or data on the application of this compound in the Heck reaction are not documented in the reviewed literature.
Sonogashira Coupling
The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This method is widely used to synthesize aryl acetylenes. rsc.orgsioc-journal.cn There is no available research demonstrating the use of this compound for this transformation.
Other C-C and C-Heteroatom Bond Forming Reactions
Transition metal-catalyzed reactions are also crucial for forming bonds between carbon and heteroatoms (e.g., C-N, C-O). nih.govkaust.edu.sa These reactions, like the Buchwald-Hartwig amination, are vital in synthesizing a wide range of organic molecules. No specific reports on the use of this compound in these C-C or C-heteroatom bond-forming reactions were identified.
Catalysis in Hydrogenation and Dehydrogenation Processes
Hydrogenation, the addition of hydrogen across double or triple bonds, and its reverse, dehydrogenation, are fundamental industrial and laboratory processes. stanford.eduvapourtec.com These reactions often rely on metal catalysts, including those with phosphine ligands, to achieve high efficiency and selectivity. vapourtec.comnih.gov Following a thorough search, no literature was found that reports the application of this compound or its metal complexes in catalytic hydrogenation or dehydrogenation processes.
Role as Ligand in Photoredox Catalysis
This compound and its derivatives are gaining attention as ligands in the field of photoredox catalysis, a branch of chemistry that uses light to drive chemical reactions. nih.govnih.govprinceton.edu The unique electronic properties of the phenoxathiin (B166618) core, combined with the coordinating ability of the diphenylphosphine (B32561) group, make it a candidate for forming complexes that can absorb light and facilitate electron transfer processes, which are central to photoredox catalysis. researchgate.netbeilstein-journals.org
While direct and extensive studies on this compound are limited, the broader class of phenoxazine (B87303) and phenothiazine-based compounds, which share structural similarities, have been investigated as organic photoredox catalysts. researchgate.netbeilstein-journals.org These studies explore how modifying the core structure can tune the catalyst's photophysical and electrochemical properties. For instance, N-aryl phenoxazines have been studied to understand their excited state dynamics and how these influence their performance as electron-transfer photocatalysts. researchgate.net Similarly, N-phenylphenothiazine derivatives have been synthesized and evaluated for their ability to act as highly reducing photoredox catalysts, demonstrating the potential for this class of compounds to participate in challenging chemical transformations. beilstein-journals.org
The general mechanism of photoredox catalysis involves the absorption of light by a catalyst, which then enters an excited state. In this excited state, the catalyst can act as either a reductant or an oxidant, initiating a single-electron transfer (SET) with a substrate molecule to form a radical ion. nih.govprinceton.edu This radical intermediate can then undergo a variety of chemical transformations. The design of ligands like this compound is crucial as they can influence the stability of the metal complex, its light-absorbing properties, and its redox potentials, thereby controlling the efficiency and selectivity of the catalytic cycle. osti.gov The development of such organic-based photoredox catalysts is a significant area of research aimed at replacing more expensive and toxic heavy metal catalysts like those based on iridium and ruthenium. beilstein-journals.org
Heterogenization Strategies for Catalytic Systems
To enhance the practical utility of catalysts derived from this compound, particularly in industrial applications, strategies to immobilize them onto solid supports are being explored. This process, known as heterogenization, simplifies catalyst separation from the reaction mixture, facilitates catalyst recycling, and minimizes product contamination. nih.govethz.ch
Several general strategies for the heterogenization of phosphine ligands and their metal complexes are applicable to systems involving this compound. One common approach is to anchor the ligand onto an insoluble support material. Common supports include inorganic materials like silica (B1680970) and organic polymers or frameworks.
Table 1: Common Supports for Catalyst Heterogenization
| Support Material | Description | Advantages |
| Silica (SiO₂) | A robust and readily available inorganic support. | High thermal and mechanical stability. |
| Polymers | Organic macromolecules that can be functionalized. | Tunable properties and can be used in various solvents. |
| Metal-Organic Frameworks (MOFs) | Crystalline materials with a porous structure. | High surface area and well-defined active sites. ethz.ch |
| Magnetic Nanoparticles | Typically iron oxide cores coated with a stabilizing layer. | Easy separation from the reaction mixture using a magnet. nih.govmdpi.com |
The immobilization can be achieved through covalent bonding of the ligand to the support or through non-covalent interactions. For instance, a derivative of this compound could be functionalized with a reactive group, such as a silane, which can then form a covalent bond with the surface of silica. rsc.org Alternatively, ionic interactions can be used to tether phosphine ligands to a support, a method that has been shown to maintain the catalytic performance of the homogeneous analogue.
The development of covalent organic frameworks (COFs) offers a promising platform for creating highly stable and recyclable heterogeneous catalysts. By incorporating ligand moieties directly into the framework structure, highly active and robust palladium catalysts for C-H activation have been developed. nih.gov This approach could be extended to this compound to create well-defined, single-site heterogeneous catalysts.
Catalyst Stability and Recyclability Studies
The long-term stability and recyclability of a catalyst are critical factors for its economic and environmental sustainability. For catalysts based on this compound-metal complexes, these properties are under active investigation. Stability often relates to the robustness of the ligand-metal bond and the resistance of the ligand itself to degradation under reaction conditions.
Palladium complexes, which are commonly formed with phosphine ligands for cross-coupling reactions, can be prone to leaching of the metal from the support or aggregation into inactive nanoparticles. nih.gov The design of the ligand plays a crucial role in mitigating these deactivation pathways. Chelating ligands or those that provide strong coordination to the metal center can enhance stability. nih.gov
Recyclability is often assessed by performing multiple consecutive reaction cycles with the same batch of catalyst and monitoring its activity and selectivity over time. For heterogenized catalysts, the separation process is key. For example, catalysts supported on magnetic nanoparticles can be easily recovered using an external magnet and reused. nih.govmdpi.com Studies on such systems have demonstrated the ability to perform multiple reaction cycles with minimal loss of catalytic activity. mdpi.com
Another approach to catalyst recycling involves the use of biphasic solvent systems or specialized solvents that allow for the separation of the product from the catalyst-containing phase. For instance, using sulfonated phosphine ligands in aqueous or "green" solvent systems can facilitate the recycling of palladium catalysts in reactions like the Heck-Cassar-Sonogashira cross-coupling. d-nb.infonih.gov While not specific to this compound, these studies provide a blueprint for how its derivatives could be modified to enable efficient recycling.
Table 2: Catalyst Performance in Recycling Studies This table presents illustrative data from studies on related recyclable palladium-phosphine systems, as direct data for this compound is not available.
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Conversion | Reference |
| Pd/Sulfonated Phosphine | Heck-Cassar-Sonogashira | 5+ | >95% | d-nb.infonih.gov |
| Pd@Quin-COF-1 | C-H Arylation | 5 | >90% | nih.gov |
| Fe₃O₄@SiO₂@SePh@Pd(0) | Suzuki Coupling | 6 | ~94% | nih.gov |
| Ni-Pd/Fe₃O₄ | 4-Nitrophenol Reduction | 10+ | >99% | mdpi.com |
These studies underscore the importance of ligand design and heterogenization strategy in the development of stable and recyclable catalysts. Future work will likely focus on applying these principles to create robust catalytic systems based on this compound.
Theoretical and Computational Investigations
Quantum Mechanical Studies of Phenoxathiin-4-yldiphenylphosphine
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These computational methods are instrumental in characterizing the properties of complex organic compounds like this compound.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. nccr-marvel.chresearchgate.net By calculating the electron density, DFT can accurately predict various electronic attributes that govern the behavior of a molecule. For this compound, DFT calculations are crucial for understanding the distribution of electrons within the molecule, which in turn influences its reactivity, stability, and spectroscopic characteristics. These calculations can elucidate the nature of the bonding within the phenoxathiin (B166618) core and the diphenylphosphine (B32561) substituent, providing a detailed picture of the molecule's electronic landscape. aps.org The results of DFT calculations, often performed with specific functionals and basis sets like B3LYP, can be correlated with experimental data to validate the computational model. researchgate.netchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Softness)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. conicet.gov.ar
The HOMO-LUMO gap is a critical parameter derived from FMO analysis. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
Chemical softness (S) is another important descriptor derived from the HOMO and LUMO energies. It is the reciprocal of chemical hardness (η), which is approximated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). researchgate.net A higher value of chemical softness implies greater reactivity. researchgate.netresearchgate.net These parameters are invaluable for predicting the behavior of this compound in chemical reactions.
| Parameter | Definition | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity researchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measure of resistance to change in electron distribution researchgate.net |
| Chemical Softness (S) | S = 1 / η | Measure of chemical reactivity researchgate.net |
Molecular Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) is a real physical property that can be determined both computationally and experimentally. nih.govmdpi.com It provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting molecular reactivity. nih.gov The ESP surface map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id
For this compound, the ESP surface would highlight the electron-rich areas, likely around the oxygen and sulfur heteroatoms of the phenoxathiin ring and the phosphorus atom of the diphenylphosphine group, as well as electron-deficient regions. This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in supramolecular chemistry and materials science. researchgate.netrsc.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore these aspects.
Inversion Barriers and Dynamic Behavior
The puckered phenoxathiin ring can undergo a process of ring inversion, where it flips between different conformational states. The energy required for this inversion is known as the inversion barrier . nih.govrsc.org A high inversion barrier indicates a conformationally rigid system, while a low barrier suggests a more flexible molecule with dynamic behavior. nih.govrsc.org
Computational Approaches to Ligand Design and Optimization
Computational chemistry offers powerful tools for the rational design of new ligands and the optimization of existing ones to achieve desired catalytic activities. researchgate.net For a novel ligand such as this compound, these approaches can predict its electronic and steric properties, which are crucial for its performance in a catalytic cycle.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desirable properties. rsc.org In the context of phosphine (B1218219) ligands, this involves creating a virtual library of related structures and evaluating them based on calculated descriptors.
For instance, a virtual library could be designed around the this compound scaffold by systematically varying the substituents on the phenyl rings or the phenoxathiin core. Computational tools can then be used to calculate key properties for each ligand in the library. These properties often include:
Steric Parameters: The Tolman cone angle (θ) and percent buried volume (%Vbur) are common descriptors used to quantify the steric bulk of a phosphine ligand. These parameters can be calculated using computational methods and are critical in determining the coordination environment around a metal center.
Electronic Parameters: The Tolman electronic parameter (TEP), derived from the CO stretching frequency of a Ni(CO)3L complex, is a measure of the ligand's electron-donating ability. This can be computationally modeled to predict how this compound would influence the electron density at a metal center.
A recent approach involves the creation of a "Phosphine Optimization Screening Set" (PHOSS), a curated set of commercially available ligands that broadly and evenly sample the chemical space of monophosphine ligands. acs.orgchemrxiv.org By testing a representative set like PHOSS in a specific reaction, predictive models can be built to identify the optimal ligand from a much larger virtual library, potentially including novel structures like this compound. acs.orgchemrxiv.org
Table 1: Representative Data for Virtual Ligand Screening
| Ligand | Calculated Tolman Cone Angle (°) | Calculated % Buried Volume | Predicted Catalytic Activity (Relative) |
| Triphenylphosphine | 145 | 29.7 | Baseline |
| Tricyclohexylphosphine | 170 | 36.4 | High |
| Tri-tert-butylphosphine | 182 | 42.1 | Very High |
| This compound (Hypothetical) | ~150 | ~32 | Moderate |
This table presents representative data for common phosphine ligands to illustrate the concept of virtual screening. The values for this compound are hypothetical estimates based on its structure relative to triphenylphosphine.
Machine learning (ML) is increasingly being used to accelerate the discovery and optimization of catalysts. arxiv.orgbifold.berlin ML models can be trained on existing experimental or computational data to predict the performance of new catalysts, including those with ligands like this compound. arxiv.orgchemistryviews.org
The general workflow for using ML in catalyst design involves:
Data Collection: A dataset of catalysts and their corresponding performance (e.g., reaction yield, enantioselectivity) is assembled. This data can be from experiments or high-throughput computational screening.
Descriptor Generation: Each ligand is represented by a set of numerical descriptors that capture its structural, steric, and electronic properties.
Model Training: An ML algorithm (e.g., random forest, neural network) is trained on the dataset to learn the relationship between the descriptors and catalyst performance.
Prediction: The trained model is then used to predict the performance of new, untested catalyst candidates. nih.govrsc.org
For a ligand like this compound, its descriptors would be calculated and fed into a pre-trained model to estimate its potential effectiveness in a given reaction. This allows for rapid screening of a large number of virtual ligands without the need for resource-intensive experiments or full quantum mechanical calculations for each candidate. bifold.berlin
Table 2: Example of a Machine Learning Model for Catalyst Performance Prediction
| Ligand Descriptors | Predicted Yield (%) |
| Ligand A (High Steric Hindrance, High Electron Donation) | 95 |
| Ligand B (Low Steric Hindrance, Low Electron Donation) | 40 |
| Ligand C (Moderate Steric Hindrance, High Electron Donation) | 85 |
| This compound (Hypothetical) | 75 |
This table illustrates how a machine learning model might predict reaction yields based on ligand descriptors. The prediction for this compound is a hypothetical output.
Modeling of Metal-Ligand Interactions and Catalytic Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to model the electronic structure and geometry of molecules, including metal-ligand complexes and transition states in catalytic reactions. nih.govresearchgate.net
For this compound, DFT calculations can be used to:
Calculate Bond Dissociation Energies: The strength of the metal-phosphine bond can be calculated, which is a key factor in the stability and reactivity of the catalyst.
Model Catalytic Cycles: Each elementary step in a catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination) can be modeled to determine the energies of intermediates and the activation energies of transition states. rsc.org This allows for a detailed understanding of the reaction mechanism and can help identify the rate-determining step. ethz.ch
For example, in a palladium-catalyzed cross-coupling reaction, DFT could be used to model the oxidative addition of an aryl halide to a Pd(0)-Phenoxathiin-4-yldiphenylphosphine complex. The calculated activation energy for this step would be a key indicator of the catalyst's potential activity.
Table 3: Representative DFT Calculation Results for a Catalytic Step (Oxidative Addition)
| Ligand | Intermediate Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| PPh₃ | -5.2 | +15.8 | 21.0 |
| PCy₃ | -7.1 | +12.3 | 19.4 |
| This compound (Hypothetical) | -6.0 | +14.5 | 20.5 |
This table provides representative DFT data for the oxidative addition step in a palladium-catalyzed reaction with different phosphine ligands. The values for this compound are hypothetical, based on its expected electronic and steric properties being intermediate between PPh₃ and more bulky phosphines.
By comparing the calculated energy profile for a reaction with this compound to those of well-known ligands, researchers can make informed predictions about its catalytic performance and identify potential advantages or disadvantages of its unique heterocyclic structure.
Emerging Applications in Materials Science
Integration into Optoelectronic Materials
The inherent photophysical properties of organophosphorus compounds, particularly those incorporating extended aromatic systems like phenoxathiin (B166618), make them suitable for use in optoelectronic devices. The phosphine (B1218219) moiety can act as a ligand to coordinate with metal centers, forming complexes with tunable luminescent properties, or the entire molecule can serve as a host material in emissive layers.
Phenoxathiin-4-yldiphenylphosphine is a molecule of interest for OLED technology. While specific performance data for the compound itself is not widely published, its structural components—a phosphine oxide group and a phenoxathiin core—are found in materials developed for OLEDs. dntb.gov.ua Phosphine-containing molecules are crucial in the development of luminescent metal complexes that act as emitters in OLED devices. uef.fi
Metal complexes featuring phosphine ligands, such as those with copper(I), silver(I), and gold(I), are known for their strong luminescence and are considered viable alternatives to more expensive platinum-group metal complexes. nih.govresearchgate.net The phosphine ligand's strong σ-donor properties can influence the electronic and steric characteristics of the metal center, which in turn affects the photophysical properties of the resulting complex. uef.fi For instance, cyclometalated platinum(II) phosphine compounds exhibit notable phosphorescence at room temperature, a key characteristic for efficient OLEDs. uef.fi The emission color and quantum yield of these complexes can be tuned by modifying the chemical structure of the ligands. rsc.org
The phenoxathiin group itself contributes to the molecule's potential as an optoelectronic material. Its rigid structure can help to reduce non-radiative decay pathways in the excited state, potentially leading to higher photoluminescence quantum yields (PLQY). The integration of such ligands into metal complexes can lead to materials that emit light from yellow to orange, with emissions arising from metal-to-ligand charge transfer (MLCT) transitions. rsc.org
Below is a table summarizing the properties of representative luminescent metal complexes containing various phosphine ligands, illustrating the principles applicable to this compound-based systems.
| Complex Type | Metal Center | Phosphine Ligand Type | Typical Emission Color | Photophysical Origin | Reference |
| Tetranuclear Copper Cluster | Copper(I) | Pyrimidine-based phosphine | High | Metal-Metal Interactions | nih.gov |
| Heteroleptic Silver Complex | Silver(I) | Diphosphine & Diimine | Red | Ligand-Centered / Excimer | researchgate.net |
| Cyclometalated Platinum Complex | Platinum(II) | General Phosphine | Orange / Red | MLCT / Ligand-Centered | uef.fi |
| Binuclear Gold Complex | Gold(I) | Xantphos-type | Blue-Green | Metal-Centered / Aurophilic Interactions | researchgate.net |
This table presents data for analogous compounds to illustrate the function of phosphine ligands in luminescent complexes.
Beyond OLEDs, phosphine-containing metal complexes are being investigated for other optoelectronic applications. Cyclometalated platinum(II) phosphine compounds, for example, have been explored as sensitizers in dye-sensitized solar cells (DSSCs). uef.fi In this context, the complex absorbs light and efficiently transfers the energy to the semiconductor material, initiating the process of current generation. The broad applicability of luminescent phosphine complexes suggests that phenoxathiin-based derivatives could find use in areas such as chemical sensors, where changes in luminescence can signal the presence of specific analytes, and in photoredox catalysis.
Role in Energy Conversion and Storage Materials
The unique electronic and coordinating properties of this compound also position it as a candidate for applications in energy conversion and storage, primarily as a ligand in catalytic systems or as a precursor for functional materials.
Molecular catalysts for hydrogen production often mimic the active sites of natural hydrogenase enzymes. These synthetic catalysts frequently employ phosphine ligands to stabilize low-valent metal centers (such as iron, cobalt, or nickel) and to modulate their electronic properties for efficient proton reduction. The diphenylphosphine (B32561) group in this compound provides the necessary functionality to act as such a ligand. While specific studies detailing the use of this exact ligand in hydrogen evolution catalysis are not prevalent, the principles of catalyst design strongly support its potential in this area. The phenoxathiin backbone could further influence the catalyst's stability and activity through steric and electronic effects.
In the realm of energy storage, organophosphorus compounds serve various roles. Phosphine-based molecules can act as precursors for the synthesis of semiconductor nanoparticles used in energy applications. hfgcxx.comnih.gov For example, phosphine ligands like tri-n-octylphosphine are used as coordinating agents to control the growth and morphology of cadmium sulfide (B99878) (CdS) nanoparticles. nih.gov
It is conceivable that this compound could be used as a molecular precursor to synthesize metal phosphide (B1233454) or metal oxide nanoparticles with catalytic or conductive properties relevant to battery electrodes or fuel cell catalysts. The phenoxathiin moiety might offer a way to template the growth of these materials or to functionalize their surfaces after synthesis, potentially improving interfacing with other cell components. The development of new materials for solid-state batteries and advanced fuel cells often relies on novel precursors that can generate materials with precisely controlled structures and properties. mdpi.com
Development of Nanostructured Materials Utilizing this compound Derivatives
The synthesis of functional nanomaterials is a cornerstone of modern materials science, and ligands play a critical role in controlling the size, shape, and stability of nanoparticles. mdpi.comresearchgate.net
Phosphine derivatives are widely used to stabilize metal nanoparticles, such as those made of gold or palladium. mdpi.comrsc.org The phosphine group coordinates to the metal surface, preventing aggregation and allowing for dispersion in various solvents. mdpi.com this compound, through its phosphine functional group, can act as a capping agent in the synthesis of such nanoparticles. The rigid and bulky phenoxathiin component could provide significant steric stabilization.
Furthermore, phosphine ligands are often used because their relatively weak interaction with the metal surface allows them to be easily replaced by other ligands, such as thiols, in subsequent functionalization steps. mdpi.com This makes them valuable in the multi-step fabrication of complex nanostructures. This compound could also serve as a precursor in the synthesis of semiconductor nanoparticles. For instance, phosphines can act as both a coordinating ligand and a phosphorus source in the synthesis of metal phosphide nanocrystals. The use of a bifunctional ligand like this compound could lead to nanostructures with novel electronic or self-assembly properties imparted by the phenoxathiin backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
